Ethylparaben-d4

Description

Significance of Stable Isotope Labeling in Quantitative Chemical Analysis

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable isotopes, such as replacing hydrogen with deuterium (B1214612) (²H or D), carbon with ¹³C, or nitrogen with ¹⁵N. symeres.comcreative-proteomics.com This method is foundational to modern quantitative analysis, especially when coupled with mass spectrometry (MS). symeres.comatlanchimpharma.com

The primary advantage of using stable isotope-labeled compounds as internal standards is their chemical near-identity to the analyte (the substance being measured). pubcompare.ai This similarity ensures that the standard and the analyte behave almost identically during sample preparation, extraction, and analysis. scioninstruments.com However, due to the mass difference, they can be distinguished by a mass spectrometer. washington.edu This allows for the correction of variations in sample handling and instrumental analysis, a process known as isotope dilution mass spectrometry. adventchembio.com

Key benefits of this technique include:

Enhanced Accuracy and Precision : By adding a known quantity of a stable isotope-labeled standard to a sample, analysts can calculate the analyte's concentration based on the ratio of the analyte's signal to the standard's signal. scioninstruments.com This ratio corrects for sample loss during preparation and fluctuations in the instrument's response, leading to more accurate and precise measurements. clearsynth.comscioninstruments.com

Compensation for Matrix Effects : Complex samples, such as biological fluids or environmental extracts, contain various substances that can interfere with the analysis, either suppressing or enhancing the analyte's signal. clearsynth.com Because the labeled standard is affected by these "matrix effects" in the same way as the analyte, their use effectively cancels out these interferences. clearsynth.com

Improved Method Validation : Deuterated standards are instrumental in validating analytical methods, ensuring they are robust, reliable, and reproducible. clearsynth.com

Role of Ethyl Paraben-d4 as a Representative Deuterated Standard

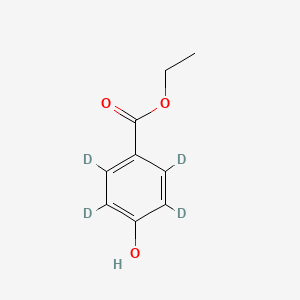

Ethyl paraben-d4 is the deuterium-labeled version of Ethyl paraben, a widely used antimicrobial preservative. atamanchemicals.commedchemexpress.com In Ethyl paraben-d4, four hydrogen atoms on the benzene (B151609) ring are replaced with deuterium atoms. lgcstandards.com This isotopic substitution makes it an ideal internal standard for the quantitative analysis of Ethyl paraben in various samples. nih.govdphen1.commdpi.com

When analyzing a sample for the presence of Ethyl paraben, a known amount of Ethyl paraben-d4 is added at an early stage of the sample preparation. scioninstruments.comdphen1.com During analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the two compounds are separated based on their retention time and then detected by the mass spectrometer. researchgate.netoup.com The mass spectrometer can differentiate between the natural Ethyl paraben (analyte) and the heavier Ethyl paraben-d4 (internal standard) based on their mass-to-charge ratios. oup.com

By comparing the peak area of Ethyl paraben to that of Ethyl paraben-d4, researchers can accurately quantify the amount of Ethyl paraben in the original sample, even at very low concentrations. researchgate.net

Research Context of Parabens and the Utility of Their Deuterated Analogs

Parabens are a class of chemicals widely used as preservatives in cosmetic products, pharmaceuticals, and food due to their effectiveness against a broad spectrum of microorganisms. atamanchemicals.comnih.gov Common parabens include methylparaben, ethylparaben, propylparaben (B1679720), and butylparaben. researchgate.net Their extensive use has led to widespread human exposure, and consequently, a significant research interest in their potential health effects. nih.govcir-safety.org

Concerns have been raised about parabens potentially acting as endocrine disruptors, which are chemicals that can interfere with the body's hormonal systems. nih.goveuropa.eu This has prompted numerous studies to measure the levels of parabens in various biological and environmental samples to assess human exposure and potential risks. mdpi.comresearchgate.net

The use of deuterated analogs like Ethyl paraben-d4 is critical in this research for several reasons:

Accurate Biomonitoring : To understand human exposure, scientists measure paraben concentrations in samples like urine, blood, and tissue. nih.govdphen1.comnih.gov Deuterated standards like Ethyl paraben-d4 enable the accurate quantification required for these biomonitoring studies. mdpi.comresearchgate.net

Metabolism Studies : Researchers use deuterium-labeled parabens to trace their path through the body. nih.gov By administering a labeled paraben, scientists can identify and quantify its metabolites in urine, providing insights into how the body processes and eliminates these compounds. nih.gov

Environmental Monitoring : Parabens can enter the environment through wastewater. Analytical methods using deuterated standards are employed to measure their presence and concentration in environmental samples like water and soil. adventchembio.comatamanchemicals.com

In a study investigating human metabolism, deuterium-labeled versions of methyl, iso-butyl, and n-butyl paraben were administered orally to volunteers to track their excretion and identify metabolites in urine. nih.gov Another study used Ethyl paraben-d4 as an internal standard to measure paraben levels in female hair to assess long-term exposure. mdpi.comresearchgate.net These examples highlight the essential role of deuterated paraben analogs in generating reliable data for risk assessment and regulatory decisions. adventchembio.com

Chemical Properties of Ethyl Paraben and Ethyl Paraben-d4

| Property | Ethyl Paraben | Ethyl Paraben-d4 |

| Chemical Name | Ethyl 4-hydroxybenzoate | Ethyl 4-hydroxybenzoate-2,3,5,6-d4 |

| CAS Number | 120-47-8 | 1219795-53-5 |

| Molecular Formula | C₉H₁₀O₃ | C₉H₆D₄O₃ |

| Molecular Weight | 166.17 g/mol | ~170.20 g/mol |

| Appearance | White crystalline powder | White to Off-White Solid |

| Melting Point | 115-118 °C | 115-117°C |

| Solubility | Slightly soluble in water; freely soluble in most oils, waxes, and fatty alcohols. | Soluble in Chloroform (Slightly), Ethyl Acetate (Slightly) |

Sources: atamanchemicals.comlgcstandards.comatamanchemicals.comnih.gov

Research Findings on the Application of Ethyl Paraben-d4

| Research Area | Application of Ethyl Paraben-d4 | Key Findings |

| Human Biomonitoring | Internal standard for LC-MS/MS analysis of parabens in human hair. mdpi.comresearchgate.net | The method was successfully validated for precision and accuracy, enabling the reliable measurement of long-term paraben exposure in a human population. researchgate.net |

| Human Biomonitoring | Internal standard for the determination of parabens in human urine. nih.govdphen1.com | Enabled accurate quantification of multiple endocrine-disrupting chemicals, including Ethyl paraben, after enzymatic hydrolysis of urine samples. nih.gov |

| Metabolism Studies | (Analogous use with other deuterated parabens) To trace the metabolic fate after oral administration. nih.gov | Deuterated parabens allowed for the identification and quantification of parent compounds and their metabolites, revealing pathways of detoxification and excretion. nih.gov |

| In Vivo Animal Studies | (Used with d4-methyl paraben as IS) To quantify Ethyl paraben levels in rat maternal plasma, amniotic fluid, and fetal tissues. oup.comresearchgate.net | The use of a deuterated internal standard allowed for precise measurement, revealing higher concentrations of Ethyl paraben in amniotic fluid compared to maternal plasma. oup.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6,10H,2H2,1H3/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVBSKCKDOMJSU-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)OCC)[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Characterization of Ethyl Paraben D4

Methodologies for Deuterium (B1214612) Incorporation and Selective Labeling

The synthesis of ethyl paraben-d4 is primarily achieved by modifying standard synthesis routes of the unlabeled compound, which typically involves the esterification of p-hydroxybenzoic acid with ethanol. atamanchemicals.comgoogle.com To produce the deuterated analog, a deuterated precursor is required.

A common strategy is the esterification of 4-hydroxybenzoic-2,3,5,6-d4 acid with ethanol. This ensures that the deuterium atoms are selectively located on the benzene (B151609) ring. The general synthesis for unlabeled ethyl paraben uses catalysts such as sodium hydrogen sulfate (B86663) or neodymium sesquioxide to drive the reaction between p-hydroxybenzoic acid and ethanol. google.comgoogle.com A similar catalytic approach can be applied for the deuterated version.

More advanced synthetic strategies can also be employed for isotopic labeling. One such method is a two-step procedure that begins with commercially available labeled phenols. researchgate.net This process involves:

Acylation of the phenol through a Houben-Hoesch reaction with trichloroacetonitrile. This reaction is noted for its high regioselectivity, favoring the formation of the para-substituted product. researchgate.net

A modified haloform reaction of the resulting trichloromethyl ketone, which yields the final deuterated ethyl paraben ester. researchgate.net

Furthermore, modern techniques in synthetic chemistry offer pathways for late-stage deuteration. Palladium-catalyzed C-H activation, for instance, allows for the direct exchange of hydrogen for deuterium on arene rings using deuterium oxide (D₂O) as the deuterium source. acs.org This method is valuable for its high functional group tolerance and can achieve high levels of deuterium incorporation on complex molecules. acs.org

Analytical Techniques for Confirming Isotopic Purity and Site-Specificity

Mass spectrometry (MS) is a fundamental technique for confirming the identity of Ethyl paraben-d4. It distinguishes the labeled compound from its unlabeled counterpart by their difference in mass. The incorporation of four deuterium atoms increases the molecular weight by approximately four mass units.

The molecular weight of unlabeled ethyl paraben is 166.17 g/mol , whereas Ethyl paraben-d4 has a molecular weight of approximately 170.20 g/mol . lgcstandards.comnih.govwikipedia.org High-resolution mass spectrometry can determine the accurate mass with high precision, providing further confirmation. For Ethyl paraben-d4, the accurate mass is reported as 170.0881. lgcstandards.comlgcstandards.com

In practice, techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used. oup.com In these methods, Ethyl paraben-d4 serves as an ideal internal standard for the quantification of unlabeled ethyl paraben in various samples. oup.com The distinct mass-to-charge ratio (m/z) of the deuterated standard allows it to be clearly separated from the signal of the native analyte during analysis. oup.com

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1219795-53-5 | lgcstandards.comcdnisotopes.compharmaffiliates.com |

| Molecular Formula | C₉H₆D₄O₃ | medchemexpress.compharmaffiliates.com |

| Molecular Weight | 170.20 g/mol | lgcstandards.comcdnisotopes.comlgcstandards.com |

| Accurate Mass | 170.0881 u | lgcstandards.comlgcstandards.com |

| Isotopic Purity | ≥98 atom % D | cdnisotopes.com |

| IUPAC Name | ethyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate | lgcstandards.comlgcstandards.com |

| Compound | Molecular Weight (g/mol) | Parent Ion [M-H]⁻ (m/z) | Reference |

|---|---|---|---|

| Ethyl Paraben | 166.17 | 165.05 | oup.comwikipedia.org |

| Ethyl Paraben-d4 | 170.20 | ~169.08 | lgcstandards.comlgcstandards.com |

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is essential for confirming the precise location of the deuterium labels. Since deuterium is not detected in ¹H NMR spectra, the absence of signals corresponding to the aromatic protons provides direct evidence of successful deuteration at the intended sites.

In the ¹H NMR spectrum of unlabeled ethyl paraben, the aromatic protons typically appear as two doublets in the region of 6.8-8.0 ppm. nanalysis.comchemicalbook.com For Ethyl paraben-d4 (specifically, ethyl 4-hydroxybenzoate-2,3,5,6-d4), these signals are absent. The resulting spectrum is much simpler, showing only the signals for the ethyl group protons (a quartet and a triplet) and the hydroxyl (-OH) proton. researchgate.netresearchgate.net

Quantitative NMR (qNMR) can also be utilized to determine the chemical purity of the compound by integrating the signals of the analyte against those of a certified internal standard. nanalysis.comresearchgate.net

| Proton Group | Expected Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C2-H, C3-H, C5-H, C6-H) | Absent | - | - |

| Methylene (-O-CH₂) | ~4.25 | Quartet (q) | 2H |

| Methyl (-CH₃) | ~1.32 | Triplet (t) | 3H |

| Hydroxyl (-OH) | Variable | Singlet (s) | 1H |

Compound Names Mentioned:

4-hydroxybenzoic-2,3,5,6-d4 acid

d4-methyl paraben

Deuterium oxide

Ethanol

Ethyl paraben

Ethyl paraben-d4

ethyl-d5-paraben

Neodymium sesquioxide

p-hydroxybenzoic acid

Sodium hydrogen sulfate

Trichloroacetonitrile

Advanced Analytical Methodologies Utilizing Ethyl Paraben D4

Quantitative Analysis by Mass Spectrometry (MS)

Mass spectrometry coupled with chromatographic separation is a powerful technique for the detection and quantification of trace-level compounds. Ethyl paraben-d4 plays a pivotal role as an internal standard in these analyses, ensuring high-quality, reliable data. aptochem.comnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the analysis of parabens in diverse samples, including environmental and biological matrices. researchgate.netccspublishing.org.cn The use of deuterated internal standards like ethyl paraben-d4 is essential for accurate quantification in these complex samples. nih.govresearchgate.net For instance, in the analysis of human urine, deuterated parabens are used as internal standards to achieve high precision and accuracy. researchgate.net A study on the determination of parabens and bisphenol A in human hair also utilized ethyl paraben-d4 as an internal standard to ensure the reliability of the method. mdpi.com

The application of ethyl paraben-d4 extends to the analysis of various consumer products. It has been used as an internal standard in methods developed for the quantification of parabens in fragrance raw materials and sports supplements. scielo.brifrafragrance.org In a study analyzing parabens in sports supplements, the use of a carbon-13 labeled ethyl paraben internal standard helped to correct for sample preparation recovery and matrix effects. scielo.br Similarly, a method for analyzing nine parabens in fragrance materials employed d4-ethyl paraben for internal standard calibration. ifrafragrance.org

The following table summarizes the application of ethyl paraben-d4 and other deuterated parabens in various LC-MS/MS studies:

| Application | Matrix | Internal Standard(s) Used | Key Findings |

| Biomonitoring | Human Urine | Deuterated parabens | High precision and accuracy in quantification. researchgate.net |

| Biomonitoring | Human Hair | MeP-d4, EtP-d4, BuP-d9 | Method met validation guidelines with acceptable precision and accuracy. mdpi.com |

| Product Analysis | Fragrance Raw Materials | D4-Ethyl paraben | Quantification of 9 parabens with a limit of quantification between 0.5 – 100 mg/kg. ifrafragrance.org |

| Product Analysis | Sports Supplements | Ethyl 4-hydroxybenzoate-ring-13C6 | No significant matrix suppression or enhancement observed. scielo.br |

| Environmental Analysis | Urban Waters | Not specified for ethyl paraben | Parabens detected at concentrations up to 18,300 ng L-1. scielo.br |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of parabens, often requiring derivatization of the analytes prior to analysis. rsc.orguniv.kiev.ua The use of stable isotope-labeled internal standards, such as ethyl paraben-d4, is crucial for accurate quantification, especially when chromatographic separation of the target compound from its deuterated counterpart is not complete. rsc.org

In a study analyzing parabens in baby teethers, a stable isotope dilution assay (SIDA) using methylparaben-d4 as an internal standard was employed for quantification of methyl-, ethyl-, and n-propylparaben. rsc.org This approach demonstrated good recoveries ranging from 82% to 119% for spiked gel material. rsc.org Another study focused on the determination of parabens in water matrices after derivatization and dispersive liquid-liquid microextraction, achieving low limits of detection. univ.kiev.ua While this particular study did not explicitly mention the use of ethyl paraben-d4, the principles of using internal standards for accurate quantification in GC-MS are well-established. scioninstruments.com

The table below provides an overview of GC-MS applications for paraben analysis:

| Application | Matrix | Internal Standard/Method | Key Findings |

| Product Analysis | Baby Teethers | Mthis compound (SIDA) | Good recoveries (82-119%) and accurate quantification of parabens. rsc.org |

| Environmental Analysis | Water | Dispersive liquid-liquid microextraction | Limits of detection of 0.003 mg/L for methyl- and ethylparaben. univ.kiev.ua |

| General Analysis | Not specified | Deuterated form of the target analyte | Common practice to use the deuterated form of the analyte as an internal standard. scioninstruments.com |

Isotope Dilution Mass Spectrometry (IDMS) is a quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest, such as ethyl paraben-d4, to a sample. acanthusresearch.comaptochem.com This isotopically labeled compound, known as an internal standard, has virtually identical chemical and physical properties to the natural (unlabeled) analyte. acanthusresearch.com

The core principle of IDMS is that the labeled and unlabeled compounds will behave identically during sample preparation, extraction, and analysis. aptochem.comlibretexts.org Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. libretexts.org By measuring the ratio of the mass spectrometric signals of the analyte and the internal standard, an accurate determination of the analyte's concentration can be made, as this ratio remains constant regardless of variations in sample recovery. libretexts.org

A key requirement for a good stable isotope-labeled (SIL) internal standard is a suitable mass difference from the analyte, typically three or more mass units for small molecules, to prevent spectral overlap. acanthusresearch.com The label must also be stable and located on a non-exchangeable site within the molecule. acanthusresearch.com For example, deuterium (B1214612) labels should not be placed on oxygen or nitrogen atoms where they could be exchanged with protons from the solvent. acanthusresearch.com

When analyzing complex samples, such as biological fluids or environmental extracts, other co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer's source. researchgate.netscielo.br This phenomenon, known as the matrix effect, can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, resulting in inaccurate quantification. dphen1.com

The use of a stable isotope-labeled internal standard like ethyl paraben-d4 is a highly effective strategy to compensate for these matrix effects. nih.govresearchgate.net Because the internal standard is structurally and chemically almost identical to the analyte, it is assumed to experience the same degree of ionization suppression or enhancement. oup.com Therefore, the ratio of the analyte signal to the internal standard signal remains constant, even in the presence of significant matrix effects, allowing for accurate quantification.

Studies have shown that deuterated internal standards can effectively compensate for matrix effects in the analysis of various compounds, including immunosuppressants and parabens. nih.govccspublishing.org.cn For instance, in the analysis of immunosuppressants in plasma, deuterated internal standards were found to well-compensate for matrix effects. nih.gov Similarly, the use of multi-internal standards, including a carbon-13 labeled ethyl paraben, reduced the relative matrix effect in the analysis of human urine. ccspublishing.org.cn However, it is important to note that under conditions of severe matrix effects, even a stable isotope analog may not guarantee a constant analyte/internal standard response ratio.

Accurate quantification in analytical chemistry relies on establishing a relationship between the instrumental response and the concentration of the analyte. This is typically achieved through calibration, a process that determines the factors describing this relationship. When using an internal standard like ethyl paraben-d4, the calibration curve is constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the known concentrations of the analyte in a series of calibration standards. libretexts.orglew.ro

This internal standard calibration method is particularly advantageous for analyzing complex matrices where analyte loss during sample preparation and variations in instrument response are common. libretexts.org A known amount of the internal standard is added to all samples, blanks, and calibration standards. libretexts.org The ratio of the analyte signal to the internal standard signal is then used for quantification, which corrects for variations in extraction efficiency, injection volume, and detector response. libretexts.org

For example, in the analysis of parabens in baby teethers, a seven-point calibration curve was established using a constant concentration of mthis compound as the internal standard. rsc.org Similarly, in the analysis of parabens in cosmetics, eight-point calibration curves were created using peak area ratios of the analytes to their respective d4-labeled internal standards. nih.gov This approach ensures that the quantification is robust and reliable, even when dealing with the inherent complexities of the sample matrix. lew.ro

The following table outlines key aspects of calibration strategies using internal standards:

| Calibration Aspect | Description | Reference |

| Principle | Relates the ratio of analyte signal to internal standard signal to the analyte concentration. | libretexts.org |

| Procedure | A constant amount of internal standard is added to all samples, blanks, and standards. A calibration curve is generated by plotting the signal ratio versus analyte concentration. | libretexts.org |

| Advantages | Compensates for variations in sample preparation, injection volume, and instrument response. Improves precision and accuracy. | libretexts.org |

| Example | Analysis of parabens in cosmetics used an eight-point calibration curve with d4-labeled internal standards. | nih.gov |

Compensation for Matrix Effects and Ionization Suppression/Enhancement

Methodological Validation Frameworks in Analytical Chemistry

Method validation is a critical process in analytical chemistry that provides documented evidence that a particular analytical method is suitable for its intended purpose. iupac.orginab.ie It involves a series of tests to assess the performance characteristics of the method, ensuring the reliability and accuracy of the analytical data produced. iupac.org The use of internal standards like ethyl paraben-d4 is often an integral part of validated methods, particularly for quantitative analysis in complex matrices. nih.gov

Key performance characteristics that are evaluated during method validation include:

Applicability: The types of samples for which the method is suitable. iupac.org

Selectivity: The ability of the method to distinguish the analyte from other components in the sample. iupac.org

Calibration: The relationship between the analytical response and the analyte concentration. iupac.org

Trueness (Accuracy): The closeness of the measured value to the true value. inab.ie

Precision: The degree of agreement among individual measurements under specified conditions. inab.ie

Recovery: The efficiency of the extraction process. iupac.org

Operating Range: The concentration range over which the method is reliable. iupac.org

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected. inab.ie

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. inab.ie

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters. inab.ie

The validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determining five immunosuppressants, which utilized deuterated internal standards, demonstrated low quantification limits, good linearity, and acceptable precision and accuracy. nih.gov This comprehensive validation process ensures that the method is reliable for routine therapeutic drug monitoring. nih.gov International guidelines, such as those from IUPAC, provide a framework for single-laboratory validation of analytical methods, emphasizing the importance of these performance characteristics. iupac.org

Assessment of Accuracy and Precision

Accuracy, the closeness of a measured value to a standard or known value, and precision, the closeness of two or more measurements to each other, are fundamental parameters in method validation. The use of an isotope-labeled internal standard like Ethyl paraben-d4, which has a chemical behavior almost identical to its non-labeled counterpart, is a well-established technique for enhancing both accuracy and precision. cdc.gov This is because the internal standard compensates for variations in instrument response and sample matrix effects. mdpi.com

In the analysis of parabens, methods employing isotope-dilution techniques with labeled standards demonstrate improved precision and accuracy. cdc.gov For instance, in the analysis of human urine, the use of deuterated paraben analogues as internal standards allows for automatic recovery correction for each sample, which significantly improves method precision. cdc.gov One study developing a method for paraben analysis in personal care products and urine reported high accuracy, with recovery percentages greater than 96.00%, and excellent precision, with relative standard deviations (RSD) between 0.22-1.81% for intraday studies and 1.12-2.03% for interday studies. nih.govturkjps.org Another study on the simultaneous determination of various compounds in urine, including parabens, reported intra-day and inter-day precision RSDs within 1.3–8.5% and 1.3–9.0%, respectively. dphen1.com

The following table summarizes findings on accuracy and precision from various studies utilizing deuterated paraben internal standards.

Table 1: Accuracy and Precision Data from Studies Using Deuterated Paraben Internal Standards

| Matrix | Analytical Method | Accuracy (% Recovery) | Precision (% RSD) | Citation |

| Personal Care Products & Urine | USVADLLME-HPLC | > 96.00% | Intraday: 0.22-1.81% Interday: 1.12-2.03% | nih.govturkjps.org |

| Urine | LC-MS/MS | 83.9 - 109.9% | Intraday: 1.3-8.5% Interday: 1.3-9.0% | dphen1.com |

| Baby Teether Gel | UAE/GC-qMS | 82 - 119% | < 15% | rsc.org |

| Rat Plasma & Amniotic Fluid | LC-MS/MS | 74 - 108% | Not Specified | oup.com |

| Cosmetic Samples | DHF-LPME | 85.6 - 103.0% | 3.9 - 6.3% | core.ac.uk |

Evaluation of Linearity and Dynamic Range

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte in the sample. The dynamic range is the concentration range over which this linearity holds true. The use of Ethyl paraben-d4 as an internal standard is crucial for establishing reliable calibration curves, from which linearity is assessed.

Several studies have demonstrated excellent linearity for analytical methods quantifying parabens using deuterated internal standards. For example, a method for determining parabens in personal care products showed good linearity with determination coefficients (r²) of ≥0.9992. nih.gov Similarly, a study on the analysis of nine preservatives reported correlation coefficients greater than 0.999. dphen1.com In the analysis of baby teethers, good linearity was achieved in the concentration range of 10 to 200 μg/10 mL. rsc.org

The table below presents the linearity and dynamic range data from selected studies.

Table 2: Linearity and Dynamic Range in Paraben Analysis Using Deuterated Internal Standards

| Analyte(s) | Dynamic Range | Correlation Coefficient (r²) | Analytical Method | Citation |

| Four Parabens | Not Specified | ≥0.9992 | DLLME-UHPLC-DAD | nih.gov |

| Methyl, Ethyl, n-Propyl Paraben | 10 - 200 μg/10 mL | Not Specified | UAE/GC-qMS | rsc.org |

| Nine Preservatives | Not Specified | > 0.999 | LC-MS/MS | dphen1.com |

| Three Parabens | 0.1 - 50 mg·L⁻¹ | ≥ 0.997 | UPLC-ECD | scirp.org |

| Four Parabens | 50.0 - 50,000 ng/mL | Not Specified | GC-MS/MS | mdpi.com |

Determination of Analytical Recovery and Extraction Efficiency

Analytical recovery and extraction efficiency are measures of the effectiveness of sample preparation procedures. Ethyl paraben-d4 is added to samples before extraction to accurately quantify the amount of the target analyte lost during sample processing steps.

Studies have reported varying, yet generally high, recovery rates for parabens from complex matrices when using deuterated internal standards. For instance, a method for analyzing parabens in human urine using isotope-dilution mass spectrometry reported mean spiked recoveries between 83.9% and 109.9%. dphen1.comscribd.com In the analysis of environmental water samples, SPE recoveries ranged from 49% to 140%. nih.gov A study on personal care products and urine using an advanced microextraction technique reported recovery values higher than 82.00%. nih.govturkjps.org

The following table details recovery and extraction efficiency data.

Table 3: Analytical Recovery and Extraction Efficiency Using Ethyl Paraben-d4

| Matrix | Extraction Method | Recovery / Efficiency | Citation |

| Human Urine | Isotope-Dilution MRM | 83.9% - 109.9% | dphen1.comscribd.com |

| Wastewater & River Water | SPE | 49% - 140% | nih.gov |

| Personal Care Products & Urine | USVADLLME | > 82.00% | nih.govturkjps.org |

| Baby Teether Gel | UAE | 82% - 119% | rsc.org |

| Rat Tissues | SPE | 70% - 101% | oup.com |

Sample Preparation Techniques for Complex Matrices Utilizing Ethyl Paraben-d4 as Internal Standard

The analysis of trace compounds in complex matrices such as environmental and biological samples necessitates an effective sample preparation step to remove interferences and concentrate the analytes of interest. researchgate.net Ethyl paraben-d4 plays a vital role as an internal standard in these procedures to ensure accurate quantification.

Solid-Phase Extraction (SPE) Methodologies

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that partitions compounds between a solid phase and a liquid phase. veeprho.com It is valued for providing cleaner extracts compared to liquid-liquid extraction. mdpi.com In the context of paraben analysis, SPE is frequently employed for various sample types, including water, sludge, and biological fluids. oup.comnih.govlew.ro

The general SPE procedure involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analytes. veeprho.com For the analysis of parabens in liquid samples like wastewater, a common protocol involves conditioning an Oasis HLB cartridge with methanol (B129727) and water, loading the sample, drying the cartridge, and then eluting the parabens with methanol. nih.govd-nb.info The addition of an internal standard mixture containing Ethyl paraben-d4 before the SPE process allows for the correction of any analyte loss during these steps. nih.govd-nb.info

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. celignis.comajgreenchem.com LLE is versatile, simple, and can be highly efficient if the appropriate solvent is chosen. celignis.com It has been applied to the extraction of parabens from diverse matrices such as cosmetics, pharmaceuticals, and human breast milk. researchgate.netkoreascience.kr

In a typical LLE procedure for paraben analysis, a sample is mixed with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). ajgreenchem.comcolab.ws After vigorous shaking, the two phases are allowed to separate, and the organic layer containing the parabens is collected for analysis. The use of Ethyl paraben-d4 as an internal standard, added prior to extraction, is crucial for compensating for incomplete phase separation and other procedural variations, thereby ensuring accurate quantification. koreascience.kr

Advanced Microextraction Techniques

In recent years, a shift towards greener and more efficient sample preparation has led to the development of advanced microextraction techniques. core.ac.uk These methods significantly reduce solvent consumption and extraction time.

Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized LLE technique where a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample. core.ac.uk This creates a cloudy solution with a large surface area between the extraction solvent and the sample, leading to very fast extraction of the analytes. DLLME has been successfully used for the extraction of parabens from personal care products, urine, and environmental water. nih.govnih.gov The use of Ethyl paraben-d4 as an internal standard is integral to achieving the high accuracy and precision reported with these methods. nih.govturkjps.org

Hollow Fiber Liquid-Phase Microextraction (HF-LPME) is another advanced technique that uses a small piece of porous polypropylene (B1209903) hollow fiber to contain the extraction solvent. vu.ltnih.gov In a two-phase setup, the organic solvent within the fiber's pores and lumen extracts analytes from the sample. nih.gov In a three-phase system, an organic solvent is held within the fiber's pores, separating the aqueous sample from an aqueous acceptor phase inside the fiber lumen. chrom-china.com HF-LPME offers high enrichment factors and has been applied to the analysis of parabens in water and cosmetic samples. core.ac.ukresearchgate.net The incorporation of an internal standard like Ethyl paraben-d4 helps to control for variables such as membrane stability and extraction equilibrium. vu.lt

Application of Ethyl Paraben D4 in Mechanistic and Environmental Research

Elucidation of Paraben Biotransformation Pathways

The use of isotopically labeled compounds like Ethyl paraben-d4 is fundamental to accurately studying how substances are metabolized. medchemexpress.com Deuterium (B1214612) labeling, in particular, can influence the pharmacokinetics and metabolic profiles of drugs and other compounds, providing valuable insights for researchers. medchemexpress.comnih.gov

In Vitro Metabolic Pathway Characterization Using Labeled Tracers

In laboratory settings, Ethyl paraben-d4 is instrumental in defining the metabolic fate of ethyl paraben. Stable isotopes are incorporated into molecules to act as tracers, enabling precise quantification during drug development and metabolism studies. medchemexpress.com For instance, studies have utilized ring-deuterated (d4) parabens, including a d4-ethyl paraben analog, to track their metabolism. cir-safety.org After ingestion, these labeled compounds and their metabolites can be collected and analyzed using techniques like high-performance liquid chromatography (HPLC) to distinguish them from naturally occurring, unlabeled parabens. cir-safety.org This allows for a clear picture of how the parent compound is broken down.

Research has shown that parabens are primarily metabolized through hydrolysis of the ester bond, a process catalyzed by carboxylesterases, to form 4-hydroxybenzoic acid (p-hydroxybenzoic acid). researchgate.netnih.gov This primary metabolite is considered less estrogenic than the parent paraben. researchgate.net Further metabolism can occur through conjugation with glucuronide and sulfate (B86663). nih.gov The use of deuterated standards helps in accurately identifying and quantifying these various metabolites. nih.gov

Ex Vivo Tissue Distribution and Metabolism Studies (e.g., Animal Models)

Animal models are crucial for understanding how substances are distributed and metabolized within a living organism. In such studies, Ethyl paraben-d4 can be administered to animals, and its presence and the presence of its metabolites can be tracked in various tissues and fluids. researchgate.netnih.gov For example, studies in rats have shown that after administration, parabens are distributed to maternal plasma, amniotic fluid, placenta, and fetal tissues. researchgate.net The use of a labeled compound like d4-methyl paraben as an internal standard in these studies allows for accurate quantification of the unlabeled parabens being studied. researchgate.net

These ex vivo studies have demonstrated that parabens are readily absorbed and metabolized. atamanchemicals.com In rats, intravenously or intraduodenally administered parabens are mainly hydrolyzed to p-hydroxybenzoic acid, which is then conjugated and excreted in the urine. nih.gov Such studies provide critical data on the toxicokinetic profiles of parabens, showing rapid absorption, metabolism, and clearance. europa.eu

Investigation of Hydrolysis and Conjugation Mechanisms of Parabens

Ethyl paraben-d4 is a valuable tool for investigating the specifics of paraben metabolism, particularly the key processes of hydrolysis and conjugation. researchgate.net Parabens are known to be hydrolyzed by carboxylesterases to 4-hydroxybenzoic acid. researchgate.net Studies using inhibitors of these enzymes have confirmed their role in paraben hydrolysis. researchgate.net

Following hydrolysis, the primary metabolite, 4-hydroxybenzoic acid, and any remaining parent paraben can undergo conjugation reactions, primarily with glucuronide and sulfate, before excretion. nih.goveuropa.eu Research in humans has shown that parabens are predominantly excreted in urine as conjugates, with total concentrations of some parabens being significantly higher than the free, unconjugated forms. cdc.gov The use of deuterated parabens as internal standards is crucial for accurately measuring both the free and conjugated forms in urine samples. nih.govcdc.gov This detailed understanding of hydrolysis and conjugation is essential for assessing the potential biological effects of paraben exposure.

Environmental Fate and Transformation Studies

Understanding how preservatives like ethyl paraben behave in the environment is crucial for assessing their ecological impact. Ethyl paraben-d4 serves as a powerful tracer in these environmental investigations. isotope.com

Tracing Degradation Pathways in Environmental Matrices

Once released into the environment, often through wastewater treatment plant effluents, parabens can undergo various degradation processes. industrialchemicals.gov.auresearchgate.net Ethyl paraben-d4 can be introduced into environmental samples, such as water or soil, to trace these degradation pathways. nih.gov The primary degradation product of parabens is p-hydroxybenzoic acid, formed through the hydrolysis of the ester bond. industrialchemicals.gov.au

Studies have shown that parabens can be transformed in the environment, leading to various byproducts. researchgate.net For example, in wastewater treatment plants, parabens are largely removed, but their metabolites can still be present in the final effluent. researchgate.net Advanced analytical techniques are used to identify and quantify these transformation products, and the use of isotopically labeled standards like Ethyl paraben-d4 is essential for accurate analysis. researchgate.net

Assessment of Environmental Persistence and Partitioning

The persistence of a compound in the environment and how it partitions between different environmental compartments (e.g., water, sediment, and biota) are key factors in determining its potential for environmental risk. researchgate.net Ethyl paraben-d4 can be used in controlled laboratory experiments to determine these properties for ethyl paraben. isotope.com

Studies on Bioaccumulation in Non-Human Organisms and Environmental Systems

Ethyl paraben-d4, a stable isotope-labeled version of ethyl paraben, is not investigated for its own potential to bioaccumulate in organisms. Instead, it serves as a crucial internal standard in analytical methodologies designed to accurately measure the concentrations of native parabens that are present in the environment and accumulate in living organisms. The use of such standards is fundamental for correcting analytical variability, including matrix effects and analyte loss during sample preparation and instrumental analysis, thereby ensuring the reliability of bioaccumulation data.

In studies investigating the presence of parabens in wildlife, deuterated standards like Ethyl paraben-d4 are essential for achieving precise quantification. For instance, research on wild boars utilized liquid chromatography-mass spectrometry (LC-MS) to analyze hair samples for various parabens, a method where internal standards are critical for accuracy. nih.gov Similarly, studies on marine mammals, which detected parabens like methylparaben (MeP) and their metabolites in tissues, rely on isotope-labeled standards for quantification. kau.edu.sa Research on the accumulation of personal care products in fish has also employed these advanced analytical techniques, which necessitate the use of internal standards to navigate the complexity of biological matrices. csic.es

The application of isotope-labeled standards is a common practice in environmental science for determining the occurrence and fate of contaminants. Methods have been developed for a wide range of environmental solid samples, such as soil, sediment, and sludge, using techniques like ultrasonic-assisted extraction coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.net In these methods, the addition of a known quantity of a labeled standard, such as Ethyl paraben-d4, at the start of the procedure allows researchers to calculate the true concentration of the target parabens by accounting for any material lost during the multi-step process. This approach has been used to analyze paraben residues in diverse samples, from leafy vegetables to various aquatic biota. rsc.org

Table 1: Application of Labeled Standards in Paraben Bioaccumulation Research

| Organism/System | Parabens Detected | Analytical Method | Role of Labeled Standard (e.g., Ethyl paraben-d4) | Reference |

|---|---|---|---|---|

| Wild Boars | MeP, EtP, PrP, BeP, BuP | LC-MS | Internal standard for quantification in hair samples to assess long-term exposure. | nih.gov |

| Marine Mammals (Dolphins, Seals) | MeP, EtP, PrP, 4-HB | LC-MS/MS | Isotope-labeled standards (e.g., 13C6-MeP, D4-HeP) used for accurate quantification in liver, kidney, and brain tissues. | kau.edu.sa |

| Fish (e.g., Labeo rohita) | Ethyl paraben | Various biochemical assays | While this specific study focused on toxic effects, related quantification studies in fish rely on LC-MS/MS with internal standards for bioaccumulation assessment. | csic.esplos.org |

| Environmental Solids (Soil, Sediment, Sludge) | MeP, EtP, PrP, BuP | UHPLC-MS/MS | Deuterated internal standards used to ensure accuracy and precision in determining paraben concentrations in complex environmental matrices. | researchgate.netresearchgate.net |

Biomonitoring Methodologies for Paraben Exposure Using Labeled Standards

Biomonitoring involves the measurement of environmental chemicals or their metabolites in human or animal tissues and fluids, such as urine, blood, and hair, to assess exposure levels. nih.govcir-safety.org For compounds like parabens, which are widespread in consumer products, accurate biomonitoring is essential for understanding the extent of population exposure. cir-safety.org Labeled standards, including Ethyl paraben-d4, are a cornerstone of modern biomonitoring methodologies, particularly those employing isotope dilution mass spectrometry. canada.cacdc.gov

The principle of using a labeled internal standard is to add a known amount of the standard (e.g., Ethyl paraben-d4) to each biological sample at the beginning of the analytical workflow. nih.gov Because the labeled standard is chemically identical to its native counterpart (ethyl paraben), it behaves in the same way during all subsequent steps, including extraction, purification, and derivatization. However, due to its different mass (from the deuterium atoms), it can be distinguished by a mass spectrometer. By comparing the final signal of the native analyte to that of the known amount of the internal standard, analysts can precisely calculate the original concentration of the analyte, correcting for any procedural losses or matrix-induced signal suppression or enhancement.

Large-scale public health surveillance programs rely on these robust methods. For example, the Canadian Health Measures Survey (CHMS) and the U.S. National Health and Nutrition Examination Survey (NHANES) both use ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) to measure parabens in the urine of the general population. canada.cacdc.gov Their published methodologies explicitly state the use of deuterated parabens, including D4-ethyl paraben, as internal standards to ensure the accuracy and comparability of their data over time. canada.cacdc.gov

Application in Exposure Assessment Method Development

The development of new and improved analytical methods for exposure assessment is a continuous process in environmental health science, driven by the need for greater sensitivity, specificity, and throughput. Ethyl paraben-d4 and other labeled analogues are fundamental to the validation of these new methods. rsc.orgnih.gov

When a new method for quantifying parabens in a specific biological matrix (e.g., blood, amniotic fluid, placental tissue) is developed, it must undergo rigorous validation. researchgate.netoup.com This involves assessing key performance metrics such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). rsc.org Ethyl paraben-d4 is used to create calibration curves and quality control samples to test these parameters. For example, in the development of an LC-MS/MS method to determine paraben levels in rat amniotic fluid, plasma, and fetal tissues, researchers used d4-methyl paraben as an internal standard to ensure high sensitivity and accuracy for both ethyl paraben and butyl paraben across all matrices. oup.com

Recent advancements include the development of methods for a comprehensive panel of endocrine-disrupting chemicals in human urine, where specific isotope-labeled internal standards, such as Ethylparaben-D4, were used for each corresponding analyte. nih.gov This ensures high precision and accuracy, with reported validation data showing low coefficients of variation and high relative recoveries. nih.gov Such methods allow for a more holistic assessment of an individual's exposure to mixtures of chemicals from their environment. cir-safety.org

Table 2: Characteristics of Biomonitoring Methods Using Ethyl paraben-d4

| Matrix | Analytical Technique | Labeled Standard Used | Key Findings / Method Capabilities | Reference |

|---|---|---|---|---|

| Human Urine | UPLC-MS/MS | D4-ethyl paraben | Used in large-scale biomonitoring (e.g., CHMS) to quantify total free and conjugated parabens. | canada.ca |

| Human Urine | Online SPE-HPLC-APCI-MS/MS | D4-ethyl paraben | Method developed by the CDC for NHANES to evaluate exposure prevalence to environmental phenols and parabens. | cdc.gov |

| Rat Amniotic Fluid, Plasma, Placenta, Fetal Liver | LC-MS/MS | d4-methyl paraben (as IS for ethyl paraben) | Developed a sensitive and robust method for studying the distribution of parabens after in utero exposure. | oup.com |

| Human Urine | GC-EI-MS/MS | This compound | Validated method for a mixture of endocrine disruptors with LOQ of 0.25 µg/L for ethyl paraben. | nih.gov |

| Human Adipose Tissue | UHPLC-MS/MS | D4-EtP | Internal standard used for the quantification of parabens, demonstrating their accumulation in fat tissue. |

Future Research Directions and Emerging Applications of Deuterated Paraben Standards

Integration with High-Resolution Mass Spectrometry and Untargeted Metabolomics

The use of deuterated standards like Ethyl paraben-d4 is critical for advancing analytical methodologies, especially with the increasing adoption of high-resolution mass spectrometry (HRMS). In quantitative studies, isotopically labeled internal standards are essential for correcting matrix effects and variations during sample preparation and analysis. researchgate.net

One study demonstrated a method for determining eight different parabens in human urine using ultrahigh-performance liquid chromatography (UPLC) coupled with either a triple-quadrupole (QqQ) or a time-of-flight (QqTOF) mass spectrometer, a type of HRMS. nih.gov In this research, deuterated parabens were used as internal standards to ensure accurate quantification. The UPLC-QqTOF approach, in particular, offers the advantage of collecting high-resolution, full-scan data, which not only allows for the targeted quantification of parabens but also enables retrospective, untargeted screening for other potential contaminants or metabolites in the same sample without requiring re-analysis. nih.gov This capability is fundamental to the field of untargeted metabolomics, where the goal is to comprehensively measure all small molecules in a biological system. The precision afforded by using standards like Ethyl paraben-d4 in HRMS platforms facilitates the accurate identification and quantification of compounds in complex matrices, paving the way for more thorough exposure assessments and biomarker discovery. nih.gov

Role in Advanced Pharmaceutical Research and Development Methodologies

In pharmaceutical research, particularly in pharmacokinetics (PK), stable isotope-labeled compounds such as Ethyl paraben-d4 are invaluable. nih.gov They allow researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug or compound without the need for radioactive labels.

A recent human study investigated the pharmacokinetic properties of parabens following dermal application. Researchers applied a cream containing deuterated methyl-, ethyl-, and propylparaben (B1679720) (MeP-d4, EtP-d4, and PrP-d4) to volunteers. nih.gov By measuring the levels of these deuterated parabens and their metabolites in blood and urine over 48 hours using HPLC-MS/MS, the study determined key PK parameters. nih.gov

Pharmacokinetic Parameters of Deuterated Parabens After Dermal Application

| Parameter | Methyl Paraben-d4 | Ethyl Paraben-d4 | Propyl Paraben-d4 |

|---|---|---|---|

| Time to Peak Concentration (Tmax) | 7.8 h | 10.5 h | 5.3 h |

| Terminal Elimination Half-life (t1/2) | 12.2 h | 12.0 h | 9.3 h |

| Fractional Urinary Excretion (Fue) | 1.7% | 2.3% | 1.9% |

Data from a study on the pharmacokinetics of transdermal parabens. nih.gov

This type of research is crucial for understanding how exposure routes (e.g., dermal vs. oral) affect the metabolism and bioavailability of compounds used in pharmaceutical and personal care products. The study found that dermal exposure leads to a longer apparent half-life and a higher proportion of the biologically active, unconjugated form of parabens in the systemic circulation compared to oral exposure. nih.gov Such detailed mechanistic insights, enabled by the use of deuterated standards, are essential for refining safety assessments and developing new drug delivery systems.

Contributions to Mechanistic Understanding of Environmental Contaminant Dynamics

Isotopically labeled standards are instrumental in elucidating the environmental fate and transformation of common contaminants like parabens. While parabens themselves are not considered persistent in the environment, their transformation products can be a concern. researchgate.netisotope.com For instance, halogenated compounds can form from parabens during wastewater disinfection processes. researchgate.netnih.gov

To investigate these transformation mechanisms, researchers have developed synthetic routes to create parabens labeled with stable isotopes (both ¹³C and deuterium) at specific positions. researchgate.netnih.gov These labeled compounds act as tracers, allowing scientists to follow the chemical reactions that occur during processes like chlorination in water treatment facilities. By using techniques such as mass spectrometry to track the labeled atoms, researchers can identify the exact structure of the transformation products and understand the chemical pathways leading to their formation. researchgate.netnih.gov This knowledge is critical for assessing the potential environmental impact of paraben derivatives and for optimizing water treatment technologies to minimize the formation of potentially harmful byproducts.

Development of Novel Analytical Platforms for Tracer Studies

Ethyl paraben-d4 and other deuterated analogs are fundamental to the development and validation of new and improved analytical methods for detecting and quantifying parabens. researchgate.net Their use as internal standards in isotope dilution mass spectrometry (IDMS) is considered a gold-standard approach for achieving the highest accuracy and precision. oup.com

Numerous studies have relied on deuterated parabens to create robust analytical platforms for various applications:

Food Analysis: A study on parabens in commonly consumed food items in Spain used deuterium-labeled ethyl paraben (EthPB-d5) as an internal standard for quantification by liquid chromatography-mass spectrometry (LC-MS). ugr.es

Consumer Products: An analytical method was developed to screen for parabens in baby teethers using gas chromatography-quadrupole mass spectrometry (GC-qMS) with methylparaben-d4 as a stable isotope internal standard. rsc.org

Biomonitoring: Deuterated parabens are routinely used as internal standards for measuring paraben concentrations in human biological samples, including urine, plasma, and even amniotic fluid, providing crucial data for epidemiological and exposure studies. nih.govoup.comresearchgate.net

The reliability that Ethyl paraben-d4 brings to these methods allows for low limits of detection and quantification, often in the nanogram per gram (ng/g) or microgram per liter (µg/L) range. nih.govugr.es This sensitivity is essential for tracer studies that track human exposure from various sources and for ensuring regulatory compliance for products containing parabens. isotope.com The continuous development of these analytical platforms, underpinned by the availability of high-purity deuterated standards, is vital for ongoing research into the presence and implications of these compounds in our environment and bodies.

Q & A

Q. What are the primary analytical methods for identifying and quantifying ethyl paraben-d4 in complex matrices?

Researchers typically employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards for precise quantification. Key parameters include optimizing ionization conditions (e.g., electrospray ionization in negative mode) and chromatographic separation to resolve ethyl paraben-d4 from matrix interferences . Isotopic purity (>98%) must be validated via high-resolution mass spectrometry to ensure minimal contamination from non-deuterated analogs .

Q. How should ethyl paraben-d4 be synthesized to ensure isotopic stability in experimental settings?

Synthesis involves acid-catalyzed esterification of deuterated ethanol (CD3CD2OH) with paraben-d4, followed by purification via recrystallization. Critical steps include controlling reaction temperature (<60°C) to prevent deuterium exchange and verifying isotopic integrity using nuclear magnetic resonance (NMR) spectroscopy .

Q. What are the best practices for preparing stock solutions of ethyl paraben-d4 to minimize degradation?

Stock solutions should be prepared in deuterated solvents (e.g., DMSO-d6) and stored at -20°C under inert gas (argon) to prevent hydrolysis. Regular stability testing via UV-Vis spectroscopy (λmax ≈ 255 nm) is recommended to monitor degradation over time .

Advanced Research Questions

Q. How do deuterium isotope effects influence the metabolic pathways of ethyl paraben-d4 compared to non-deuterated analogs in in vitro models?

Deuterium substitution alters metabolic kinetics due to the kinetic isotope effect (KIE). For example, cytochrome P450-mediated oxidation rates may decrease by 2–3-fold, requiring adjusted incubation times in hepatocyte assays. Researchers must validate metabolic stability using LC-MS/MS and compare results to non-deuterated controls to quantify KIE impacts .

Q. What experimental designs are optimal for tracing ethyl paraben-d4 in longitudinal environmental fate studies?

Use a nested factorial design with controlled variables (pH, temperature, microbial activity) to isolate degradation pathways. Spiked environmental samples (soil/water) should be analyzed at multiple timepoints using accelerated solvent extraction (ASE) paired with LC-MS/MS. Data interpretation must account for matrix effects via standard addition calibration .

Q. How can contradictory data on ethyl paraben-d4’s estrogenic activity be resolved across cell-based assays?

Contradictions often arise from assay-specific variables (e.g., receptor dimerization kinetics in ERα vs. ERβ models). A meta-analysis approach weighted by assay sensitivity (e.g., luciferase reporter vs. proliferation assays) is recommended. Researchers should also validate findings using CRISPR-edited cell lines to isolate receptor-specific responses .

Q. What statistical frameworks are most robust for analyzing dose-response relationships of ethyl paraben-d4 in toxicological studies?

Nonlinear mixed-effects models (NLMEMs) accommodate inter-individual variability in dose-response data. For low-dose effects, benchmark dose (BMD) modeling with Bayesian inference improves uncertainty quantification. Pair these methods with sensitivity analyses to evaluate model robustness against outliers .

Methodological Guidance

Q. How to validate the absence of deuterium exchange in ethyl paraben-d4 during long-term storage?

- Protocol : Conduct periodic NMR (¹H and ²H) and FTIR analyses to monitor exchange at ester bonds.

- Acceptance Criteria : Deuterium retention ≥95% over 12 months.

- Documentation : Report deviations in purity as a function of storage conditions in supplementary datasets .

Q. What criteria should guide the selection of internal standards for ethyl paraben-d4 quantification in human plasma?

Q. How to address batch-to-batch variability in ethyl paraben-d4 synthesis for multi-institutional studies?

- Standardization : Implement a centralized synthesis protocol with QA/QC checks (e.g., isotopic purity, residual solvent levels).

- Inter-lab Calibration : Distribute reference materials and conduct round-robin testing to harmonize analytical results .

Data Interpretation and Reporting

Q. How to differentiate between artifactual and biologically relevant signals in ethyl paraben-d4 exposure studies?

Q. What are the ethical considerations for using ethyl paraben-d4 in human biomonitoring studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.